Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate
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Overview
Description
Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[25]octane-4-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with a hydroxymethylating agent in the presence of a base such as cesium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential drug candidates.
Medicine: Its unique structure makes it a candidate for the design of novel pharmaceuticals with specific biological activities.
Industry: The compound can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both oxygen and nitrogen atoms in its structure allows for versatile interactions with biological molecules, potentially affecting various pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate
- Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide
Uniqueness
Tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[25]octane-4-carboxylate is unique due to the presence of the hydroxymethyl group, which provides additional functionalization possibilities
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13)4-5-12/h9,14H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQXSSDWRYNKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC12CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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